PhotoS1P
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Overview
Description
PhotoS1P is a novel photoswitchable sphingolipid probe, reversibly controlled S1P3-dependent pain hypersensitivity in mice and uniquely suited for the study of S1P biology in cultured cells and in vivo.
Scientific Research Applications
Photopharmacological Control of Lipid Function
Photopharmacology involves the use of molecular photoswitches like azobenzenes to control biological processes. This approach is exemplified by a photoswitchable sphingosine-1-phosphate analog, PhotoS1P (Morstein & Trauner, 2020).
Optical Control of Sphingosine-1-Phosphate Formation and Function
This compound offers optical control of S1P1–3 receptors, as demonstrated in electrophysiology and Ca2+ mobilization assays. It's effective in controlling S1P3-dependent pain hypersensitivity in mice, comparable to S1P, and shows prolonged metabolic stability compared to S1P. This makes this compound a valuable tool for studying S1P biology (Morstein et al., 2019).
Photoacoustic Imaging with Genetically Encoded Probes
Photoacoustic tomography using genetically encoded probes like this compound can image biological processes deeply in tissues with high spatial resolution, overcoming the limitations of high background signals from blood (Yao et al., 2015).
Photoresponsive Oligonucleotides in Biological, Physical, and Material Sciences
The incorporation of molecular photoswitches in oligonucleotides, exemplified by this compound, is expanding in the field of biological, physical, and material sciences. It's moving towards applications in chemical biology, nanotechnology, and material science (Lubbe, Szymański, & Feringa, 2017).
In Vivo Photopharmacology with Multifunctional Fibers
Multifunctional fibers with optical and microfluidic capabilities are used in conjunction with photoswitchable ligands like this compound for reversible control of neural circuits in behavioral experiments, demonstrating its utility in photopharmacology (Frank et al., 2020).
Properties
Molecular Formula |
C66H90N9O11P2 |
---|---|
Molecular Weight |
1247.4455 |
IUPAC Name |
(2S,3R,E)-2-Ammonio-3-hydroxy-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-en-1-ylhydrogen phosphate |
InChI |
InChI=1S/3C22H29N3O.2H3O4P/c3*1-3-6-18-9-13-20(14-10-18)24-25-21-15-11-19(12-16-21)7-4-5-8-22(26)17(2)23;2*1-5(2,3)4/h3*5,8-17,22,26H,3-4,6-7,23H2,1-2H3;2*(H3,1,2,3,4)/q3*+1;;/p-3/b3*8-5+,25-24+;;/t2*17-,22+;17-,22-;;/m101../s1 |
InChI Key |
CDJRQSCVKLZNLS-VISDKCGSSA-K |
SMILES |
[H+]C[C@@H]([NH3+])[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1.[H+]C[C@@H]([NH3+])[C@@H](O)/C=C/CCC3=CC=C(/N=N/C4=CC=C(CCC)C=C4)C=C3.[H+]C[C@H]([NH3+])[C@H](O)/C=C/CCC5=CC=C(/N=N/C6=CC=C(CCC)C=C6)C=C5.O=P([O-])([O-])[O-].O=P([O-])([O-])[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PhotoS1P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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